5-クロロ-6-ベンゾキサゾラミン

概要

説明

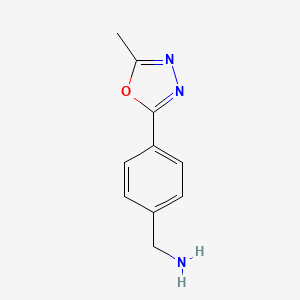

5-Chloro-6-benzoxazolamine is a chemical compound that falls under the category of benzoxazoles . It is also known as 2-Benzoxazolamine, 5-chloro-; Benzoxazole, 2-amino-5-chloro-; Flexin; McN-485; 2-Amino-5-chlorobenzoxazole; Contrazole; USAF MA-12; Deflexol; Flexilon; Zoxamin; Zoxine; 5-Chlorobenzoxazol-2-ylamine .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including 5-Chloro-6-benzoxazolamine, has been studied extensively. One method involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . Another approach involves the preparation of novel pyridazine derivatives from easily accessible starting materials like mucochloric acid and benzene .Molecular Structure Analysis

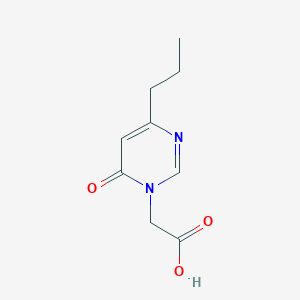

The molecular structure of 5-Chloro-6-benzoxazolamine consists of a benzoxazole ring substituted with a chlorine atom. The molecular formula is C7H5ClN2O .Chemical Reactions Analysis

Benzoxazole derivatives, including 5-Chloro-6-benzoxazolamine, have been found to exhibit a wide range of bioactivities, which are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . They have immense potential in agricultural science as plant growth regulators and crop protection agents .Physical And Chemical Properties Analysis

5-Chloro-6-benzoxazolamine is a solid compound . It has a molecular weight of 168.58 g/mol .科学的研究の応用

薬理学: シトクロムP450活性調節

5-クロロ-6-ベンゾキサゾラミンは、ゾキサゾラミンとしても知られており、シトクロムP450酵素に対する影響から、薬理学研究で利用されています。 げっ歯類における肝臓シトクロムP-450活性の評価ツールとして役立ちます 。この用途は、薬物代謝と体内におけるさまざまな物質の薬物動態を理解するために重要です。

医学: 骨格筋弛緩薬

医学分野では、ゾキサゾラミンは強力な骨格筋弛緩薬として特定されています 。筋肉を弛緩させる能力は、筋肉の痙攣や硬直を伴う状態の治療を検討した研究で活用されています。

農業: 土壌微生物と植生への影響

土壌微生物と植生に対するこの化合物の影響は、農業研究において注目されています。 農薬としては直接使用されていませんが、その影響を理解することで、生態系への悪影響を最小限に抑える新しい化合物の開発に役立ちます .

工業プロセス: 化学合成

工業化学プロセスにおいて、5-クロロ-6-ベンゾキサゾラミンの特性は、さまざまな化学製品の合成に利用できます。 その分子構造と反応性は、特定の所望の特性を持つ化合物を生成する際に役立ちます .

環境科学: 汚染物質との相互作用

環境科学者は、5-クロロ-6-ベンゾキサゾラミンを研究して、環境汚染物質との相互作用を理解しています。 この研究は、汚染物質のより良い管理と、より効果的な環境保護戦略の開発につながる可能性があります .

生化学: 色素沈着調節

この化合物は、ケラチノサイト-メラノサイト共培養系における色素沈着因子の発現を調節することが示されています 。この用途は、皮膚色素沈着障害と化粧品への応用の研究にとって重要です。

作用機序

Target of Action

5-Chloro-6-benzoxazolamine is a centrally acting muscle relaxant . It primarily targets the spinal cord and subcortical areas of the brain . The compound exerts its effect at these sites, inhibiting multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms of varied etiology .

Biochemical Pathways

Given its role as a muscle relaxant and its action on the spinal cord and subcortical areas of the brain, it is likely that it impacts the neural pathways involved in muscle contraction and relaxation .

Pharmacokinetics

Similar compounds are known to be well absorbed and metabolized in the liver .

Result of Action

The primary result of the action of 5-Chloro-6-benzoxazolamine is the relief of muscle spasms and associated pain or discomfort . By inhibiting reflexes in the spinal cord and subcortical areas of the brain, it helps to relax skeletal muscles .

実験室実験の利点と制限

The main advantage of using 5-Chloro-6-benzoxazolamine in laboratory experiments is its low toxicity. 5-Chloro-6-benzoxazolamine is not considered to be a hazardous compound, and it is not known to be carcinogenic or mutagenic. In addition, 5-Chloro-6-benzoxazolamine is relatively stable in air and water, making it ideal for use in experiments involving long-term storage. However, 5-Chloro-6-benzoxazolamine is sensitive to light and heat, and it can be easily destroyed by exposure to these elements.

将来の方向性

The potential future directions for 5-Chloro-6-benzoxazolamine include further research into its mechanism of action, as well as its potential applications in the medical and industrial fields. In addition, further research into its biochemical and physiological effects could lead to the development of new drugs and therapies. Finally, further research into its synthesis method could lead to the development of more efficient and cost-effective synthesis processes.

Safety and Hazards

生化学分析

Biochemical Properties

5-Chloro-6-benzoxazolamine plays a significant role in biochemical reactions, particularly as a centrally acting muscle relaxant. It interacts with various enzymes, proteins, and other biomolecules. One of its notable interactions is with the intermediate conductance calcium-activated potassium channel protein 4 (IK(Ca) channel), where it acts as an opener . This interaction leads to a decrease in striatal dopamine metabolism without affecting striatal dopamine concentrations .

Cellular Effects

5-Chloro-6-benzoxazolamine has several effects on different types of cells and cellular processes. It influences cell function by decreasing striatal dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release . Additionally, it has been shown to activate the K(Ca) current in mouse aortic endothelial cells . These effects suggest that 5-Chloro-6-benzoxazolamine can modulate cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 5-Chloro-6-benzoxazolamine involves its binding interactions with biomolecules and enzyme modulation. As an IK(Ca) channel opener, it facilitates the flow of potassium ions, leading to muscle relaxation . This mechanism also contributes to its effects on striatal dopamine metabolism, where it decreases dopamine turnover without directly affecting other aspects of dopamine regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-6-benzoxazolamine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 5-Chloro-6-benzoxazolamine can maintain its activity over extended periods, but its hepatotoxicity has led to its withdrawal from the market . This highlights the importance of monitoring the temporal effects of the compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5-Chloro-6-benzoxazolamine vary with different dosages in animal models. At lower doses, it acts as an effective muscle relaxant and uricosuric agent . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity . These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

5-Chloro-6-benzoxazolamine is involved in several metabolic pathways, particularly those related to dopamine metabolism. It decreases striatal dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release

Transport and Distribution

Within cells and tissues, 5-Chloro-6-benzoxazolamine is transported and distributed through various mechanisms. It is metabolized by an array of cytochrome P450 (CYP450) isoforms, which play a crucial role in its biotransformation . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of 5-Chloro-6-benzoxazolamine is essential for its activity and function. It is known to target specific cellular compartments, including the striatum, where it modulates dopamine metabolism . The compound’s localization is likely directed by targeting signals and post-translational modifications, which ensure its proper distribution within cells.

特性

IUPAC Name |

5-chloro-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEGGJATCKIJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652916 | |

| Record name | 5-Chloro-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916791-64-5 | |

| Record name | 5-Chloro-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)

![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)

![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1415099.png)